REACTION_SMILES
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[CH2:18]([Al+:19][CH2:20][CH:21]([CH3:22])[CH3:23])[CH:24]([CH3:25])[CH3:26].[CH3:1][O:2][C:3](=[O:4])[C:5]1([C:13](=[O:14])[O:15][CH3:16])[CH2:6][CH:7]([CH2:9][CH2:10][CH2:11][CH3:12])[CH2:8]1.[CH3:27][CH2:28][O:29][CH2:30][CH3:31].[H-:17]>>[CH3:1][O:2][C:3](=[O:4])[C:5]1([CH:13]=[O:14])[CH2:6][CH:7]([CH2:9][CH2:10][CH2:11][CH3:12])[CH2:8]1
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Name
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CC(C)C[Al+]CC(C)C
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)C[Al+]CC(C)C
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCCCC1CC(C(=O)OC)(C(=O)OC)C1
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOCC
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Name
|
|
Type
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product
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Smiles
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CCCCC1CC(C=O)(C(=O)OC)C1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |